Numerous synthetic routes have been explored for 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid. One common strategy involves using (R)-pantolactone as the starting material, followed by a series of transformations including protection, condensation, and deprotection steps [ [] ].
Another method utilizes 3-cyanopropylene and either a 3,3-dialkoxypropionic ester or a 3-alkoxy acrylic ester under Lewis acid catalysis to produce 2-((4R,6R)-6-cyanomethyl-2-(ester group)methyl-1,3-dioxane-4-yl)acetic acid esters [ [] ]. This is followed by deprotection and Raney nickel catalytic hydrogenation to obtain the target compound.
A novel approach involves the Henry reaction between tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate and nitromethane, providing an alternative route to the target molecule [ [] ].
This compound undergoes various chemical reactions, including esterification, amidation, and alkylation, allowing for the introduction of diverse functional groups [ [], [], [] ]. Its amino group can be readily protected with protecting groups like phthaloyl [ [] ], enabling further synthetic manipulations.
Atorvastatin Synthesis: This compound is a key intermediate in the production of Atorvastatin, a widely used cholesterol-lowering drug [ [], [], [] ].
Rosuvastatin Synthesis: It serves as a starting material for synthesizing Rosuvastatin, another HMG-CoA reductase inhibitor used to manage high cholesterol levels [ [], [], [] ].
Other Pharmaceutical Intermediates: Its versatility extends to synthesizing other pharmaceutically relevant molecules, including thromboxane receptor antagonists and potential anti-cancer agents [ [], [] ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6